molecular formula C18H16 B12284913 2-(1-Phenylethyl)naphthalene CAS No. 42372-45-2

2-(1-Phenylethyl)naphthalene

Cat. No.: B12284913
CAS No.: 42372-45-2
M. Wt: 232.3 g/mol
InChI Key: KFUMHWPJAJDTSJ-UHFFFAOYSA-N
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Description

2-(1-Phenylethyl)naphthalene is an organic compound with the molecular formula C18H16 It consists of a naphthalene ring substituted with a 1-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethyl)naphthalene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(1-Phenylethyl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethyl)naphthalene involves its interaction with specific molecular targets. The compound can engage in various pathways, including binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenylethyl)naphthalene
  • 2-(1-Phenylethyl)anthracene
  • 2-(1-Phenylethyl)phenanthrene

Uniqueness

2-(1-Phenylethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

42372-45-2

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

2-(1-phenylethyl)naphthalene

InChI

InChI=1S/C18H16/c1-14(15-7-3-2-4-8-15)17-12-11-16-9-5-6-10-18(16)13-17/h2-14H,1H3

InChI Key

KFUMHWPJAJDTSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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